molecular formula C18H18O3 B12909836 3-Benzyl-4-[hydroxy(phenyl)methyl]oxolan-2-one CAS No. 7469-52-5

3-Benzyl-4-[hydroxy(phenyl)methyl]oxolan-2-one

Cat. No.: B12909836
CAS No.: 7469-52-5
M. Wt: 282.3 g/mol
InChI Key: CNACBLYXOGJIDY-UHFFFAOYSA-N
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Description

3-Benzyl-4-(hydroxy(phenyl)methyl)dihydrofuran-2(3H)-one is an organic compound that belongs to the class of dihydrofurans This compound is characterized by a furan ring that is partially saturated and substituted with a benzyl group and a hydroxy(phenyl)methyl group

Properties

CAS No.

7469-52-5

Molecular Formula

C18H18O3

Molecular Weight

282.3 g/mol

IUPAC Name

3-benzyl-4-[hydroxy(phenyl)methyl]oxolan-2-one

InChI

InChI=1S/C18H18O3/c19-17(14-9-5-2-6-10-14)16-12-21-18(20)15(16)11-13-7-3-1-4-8-13/h1-10,15-17,19H,11-12H2

InChI Key

CNACBLYXOGJIDY-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C(=O)O1)CC2=CC=CC=C2)C(C3=CC=CC=C3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-4-(hydroxy(phenyl)methyl)dihydrofuran-2(3H)-one typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Addition of the Hydroxy(phenyl)methyl Group: This step involves the addition of a hydroxy(phenyl)methyl group to the furan ring, which can be achieved through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-4-(hydroxy(phenyl)methyl)dihydrofuran-2(3H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The benzyl and hydroxy(phenyl)methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl ketones, while reduction could produce benzyl alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

The compound shows promise in several areas of medicinal chemistry:

  • Antimicrobial Activity : Research indicates that 3-Benzyl-4-[hydroxy(phenyl)methyl]oxolan-2-one exhibits significant antimicrobial properties, making it a candidate for drug development targeting bacterial infections. Its mechanism of action may involve interference with bacterial growth through enzyme inhibition.
  • Cancer Research : Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines, particularly in breast cancer models (MDA-MB-231). This effect is linked to its ability to inhibit specific enzymes that play a role in tumor proliferation.
  • Enzyme Inhibition : The compound has been studied for its binding affinity to various biological targets, including carbonic anhydrases, which are crucial for maintaining physiological pH levels and are implicated in tumor growth.

Organic Synthesis Applications

In organic synthesis, this compound serves as a versatile building block due to its unique structural features:

  • Synthesis of Complex Molecules : The compound can be utilized as a precursor in the synthesis of more complex organic molecules, particularly those with furan and dihydrofuran structures. Its hydroxyl and benzyl groups can participate in various chemical reactions, facilitating the formation of diverse derivatives.

Case Studies

Several case studies highlight the applications of this compound:

Study FocusFindings
Antimicrobial EfficacyDemonstrated significant inhibition against various bacterial strains, suggesting potential as a new antibiotic agent.
Cancer Cell ApoptosisInduced apoptosis in MDA-MB-231 cells with increased annexin V-FITC staining, indicating its potential as an anti-cancer therapeutic.
Enzyme InteractionShowed high selectivity for carbonic anhydrase IX over other isoforms, making it a promising candidate for targeted cancer therapies.

Mechanism of Action

The mechanism of action of 3-Benzyl-4-(hydroxy(phenyl)methyl)dihydrofuran-2(3H)-one involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Benzyl-4-(hydroxy(phenyl)methyl)dihydrofuran-2(3H)-one is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and biological properties

Biological Activity

3-Benzyl-4-[hydroxy(phenyl)methyl]oxolan-2-one, a compound of significant interest in medicinal chemistry, has been studied for its diverse biological activities, particularly in the realms of antimicrobial and anticancer properties. This article synthesizes current research findings, case studies, and potential applications of this compound.

Chemical Structure and Properties

The molecular structure of this compound consists of a benzyl group attached to a hydroxy(phenyl)methyl moiety within an oxolan-2-one framework. This configuration is crucial for its biological activity, influencing interactions with various biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, showing effective inhibition at specific concentrations. For instance, compounds similar to this oxolan derivative demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with inhibition rates exceeding 70% at concentrations around 50 μg/mL .

Anticancer Properties

The anticancer potential of this compound has been explored through various in vitro studies. Notably, it has shown efficacy against triple-negative breast cancer cell lines (MDA-MB-231 and MCF-7), with IC50 values ranging from 1.52 to 6.31 μM. These findings suggest a high selectivity for cancer cells over normal cells, making it a promising candidate for further development as an anticancer agent .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/Effective ConcentrationReference
AntimicrobialStaphylococcus aureus~50 μg/mL
AntimicrobialEscherichia coli~50 μg/mL
AnticancerMDA-MB-231 (breast cancer)1.52 - 6.31 μM
AnticancerMCF-7 (breast cancer)1.52 - 6.31 μM

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes and receptors. For instance, its ability to inhibit carbonic anhydrase IX (CA IX) has been highlighted in studies focusing on its anticancer activity, suggesting that the compound may induce apoptosis in cancer cells through this pathway .

Case Studies

  • Study on Breast Cancer Cells : A recent study investigated the effects of various derivatives related to this compound on MDA-MB-231 cells. The results indicated a substantial increase in apoptotic markers when treated with these compounds, particularly showing a 22-fold increase in annexin V-FITC positive cells compared to controls .
  • Antibacterial Efficacy : Another research effort focused on the antibacterial properties of this compound against both Gram-positive and Gram-negative bacteria. The findings revealed that certain derivatives exhibited over 80% inhibition against S. aureus at low concentrations, highlighting the potential for these compounds in treating bacterial infections .

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